Cobaltic cation
Description
The cobaltic cation (Co³⁺) is a trivalent cobalt ion with a +3 oxidation state. It is a transition metal ion characterized by its electron configuration of [Ar]3d⁶, which confers unique redox and coordination properties.
Properties
CAS No. |
22541-63-5 |
|---|---|
Molecular Formula |
Co+3 |
Molecular Weight |
58.93319 g/mol |
IUPAC Name |
cobalt(3+) |
InChI |
InChI=1S/Co/q+3 |
InChI Key |
JAWGVVJVYSANRY-UHFFFAOYSA-N |
SMILES |
[Co+3] |
Canonical SMILES |
[Co+3] |
Other CAS No. |
22541-63-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : Co³⁺
- Average Mass : 58.933 g/mol
- Coordination Geometry : Predominantly octahedral in complexes, with Co–O bond lengths ranging from 2.044–2.090 Å in aqueous coordination environments .
- Stability : Co³⁺ is stabilized in oxides (e.g., Co₃O₄) and spinel structures, where it coexists with Co²⁺. Its stability is highly dependent on lattice environments and doping agents .
Comparison with Similar Compounds
Co³⁺ is compared here with other trivalent transition metal cations (Fe³⁺, Mn³⁺) and structurally related ions (Al³⁺) based on ionic properties, coordination behavior, and functional applications.
Ionic and Structural Properties
Key Observations :
- Co³⁺ has a smaller ionic radius than Fe³⁺ and Mn³⁺, favoring tighter coordination in oxides.
- Unlike Al³⁺, which is exclusively +3, Co³⁺ exhibits redox flexibility, enabling its participation in electron-transfer reactions .
Redox Behavior and Stability
- Co³⁺ vs. Fe³⁺ : Co³⁺ is a stronger oxidizer (E°(Co³⁺/Co²⁺) = +1.82 V) compared to Fe³⁺ (E°(Fe³⁺/Fe²⁺) = +0.77 V), making it more effective in organic oxidations . However, Fe³⁺ is more stable in aqueous solutions due to lower hydrolysis tendencies.
- Co³⁺ vs. Mn³⁺ : Mn³⁺ is prone to disproportionation (2Mn³⁺ → Mn²⁺ + Mn⁴⁺), whereas Co³⁺ remains stable in oxide lattices (e.g., Co₃O₄) even under doping with La³⁺ .
Doping Effects :
- La³⁺ incorporation in Co₃O₄ reduces Co²⁺ and Co⁴⁺ concentrations, converting them to Co³⁺. This stabilizes the trivalent state but reduces catalytic activity in CoMn₂O₄ formation .
Spectroscopic Differentiation
X-ray photoelectron spectroscopy (XPS) distinguishes Co³⁺ from Co²⁺ via satellite structures and binding energy (BE) correlations:
Comparison with Fe³⁺ :
- Fe³⁺ exhibits Fe 2p₃/₂ BE ≈ 711.0 eV, lacking distinct satellite features, simplifying its identification compared to Co³⁺ .
Q & A
Basic Research Question
-
Ion-selective electrodes (ISEs) : Modified with Co³⁺-specific ligands (e.g., macrocyclic polyamines) for direct potentiometric detection (detection limit: ~10⁻⁶ M) .
-
Spectrophotometry :
-
Table 1 : Comparison of Analytical Methods
Method Detection Limit Precision (RSD) Sample Type ISE 1 µM ±5% Aqueous solutions Hexamine spectrophotometry 0.5 µM ±3.5% Soil extracts ICP-MS 0.01 µM ±2% All matrices
How should researchers design experiments to study the stability of Co³⁺ complexes under varying pH and temperature conditions?
Advanced Research Question
- Experimental design :
- pH stability : Use buffer systems (e.g., acetate for pH 3–5, phosphate for pH 6–8) to monitor Co³⁺ hydrolysis or precipitation via turbidity measurements .
- Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., [Co(NH₃)₆]³⁺ decomposes at >200°C) .
- Kinetic studies : Stopped-flow techniques to measure ligand substitution rates under acidic vs. alkaline conditions .
What strategies are effective for reconciling discrepancies between theoretical and experimental magnetic moments of Co³⁺ complexes?
Advanced Research Question
- Root causes : Spin-orbit coupling, ligand field asymmetry, or intermolecular interactions.
- Methodology :
How can systematic reviews address conflicting findings on Co³⁺'s role in catalytic oxidation reactions?
Advanced Research Question
- Meta-analysis framework :
- Inclusion criteria : Limit studies to homogeneous catalysis with documented Co³⁺ speciation (e.g., EXAFS/XANES validation) .
- Bias assessment : Evaluate solvent purity, O₂ partial pressure, and catalyst loading across studies .
- Statistical synthesis : Use random-effects models to quantify variability in turnover frequencies (TOFs) .
What protocols ensure reproducibility in synthesizing Co³⁺-based metal-organic frameworks (MOFs)?
Basic Research Question
- Key steps :
- Solvent selection : Use anhydrous DMF to prevent Co³⁺ hydrolysis during MOF assembly .
- Post-synthetic oxidation : Treat Co²⁺-MOFs with HNO₃/H₂O₂ to oxidize to Co³⁺, verified by XPS .
- Crystallization control : Slow diffusion methods to avoid defect formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
